molecular formula C19H21N5O3 B14926829 3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14926829
M. Wt: 367.4 g/mol
InChI Key: ZRAJGNCZJDWOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes cyclopropyl groups, an ethyl group, and a 4-methyl-1,2,5-oxadiazol-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the isoxazolo[5,4-b]pyridine core.

    Introduction of Cyclopropyl Groups: The cyclopropyl groups are introduced through a series of reactions, including cyclopropanation.

    Attachment of the 4-Methyl-1,2,5-Oxadiazol-3-Ylmethyl Group: This step involves the reaction of the isoxazolo[5,4-b]pyridine core with a suitable reagent to introduce the 4-methyl-1,2,5-oxadiazol-3-ylmethyl group.

    Final Coupling and Purification: The final step involves coupling the intermediate with ethylamine and subsequent purification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cyclopropyl ketones, while reduction may yield reduced oxadiazole derivatives.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate specific enzymes involved in biological processes.

    Modulating Receptors: The compound may interact with receptors on the cell surface, leading to changes in cellular signaling pathways.

    Altering Gene Expression: It may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dicyclopropyl-N~4~-ethyl-N~4~-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide
  • 3,6-Dicyclopropyl-N~4~-ethyl-N~4~-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]isoxazolo[5,4-b]pyridine-4-carboxamide

Uniqueness

The uniqueness of 3,6-DICYCLOPROPYL-N~4~-ETHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, such as the presence of cyclopropyl groups and the 4-methyl-1,2,5-oxadiazol-3-ylmethyl group

Properties

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N5O3/c1-3-24(9-15-10(2)21-27-22-15)19(25)13-8-14(11-4-5-11)20-18-16(13)17(23-26-18)12-6-7-12/h8,11-12H,3-7,9H2,1-2H3

InChI Key

ZRAJGNCZJDWOOL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.